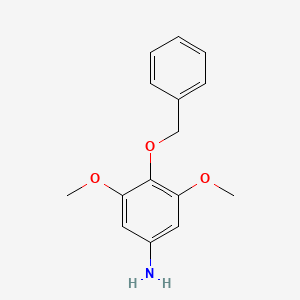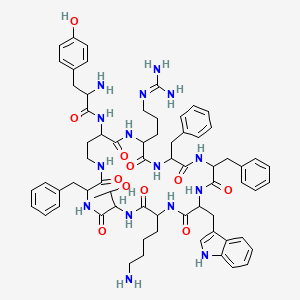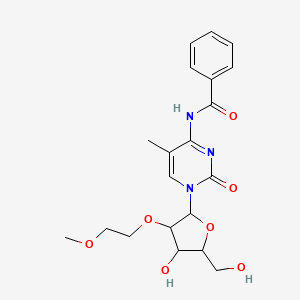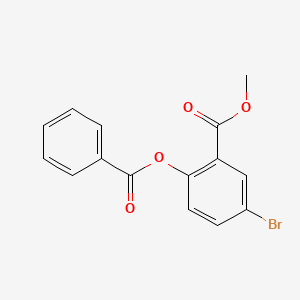![molecular formula C18H18ClN3O3 B12285709 n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine CAS No. 150450-08-1](/img/structure/B12285709.png)
n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure substituted with a 3-chlorophenylmethyl group and three methoxy groups at the 6, 7, and 8 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7,8-trimethoxyquinazoline, which is obtained by the cyclization of appropriate precursors.
Substitution Reaction: The 3-chlorophenylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 6,7,8-trimethoxyquinazoline with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.
Substitution: Nucleophilic substitution reactions can be carried out to replace the 3-chlorophenylmethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazoline derivatives with potential biological activities.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.
Medicine: Quinazoline derivatives, including this compound, have shown promise as potential therapeutic agents for the treatment of cancer, inflammation, and neurological disorders.
Industry: The compound may be used in the development of novel materials and as a precursor for the synthesis of advanced pharmaceuticals.
Wirkmechanismus
The mechanism of action of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.
Modulate Receptors: The compound can interact with receptors on the cell surface, affecting signal transduction pathways.
Induce Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) through the activation of specific signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8-Trimethoxyquinazoline: A precursor in the synthesis of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine.
3-Chlorophenylmethylamine: Another compound with a similar structure but lacking the quinazoline core.
Quinazoline Derivatives: Various quinazoline derivatives with different substituents have been studied for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenylmethyl group and three methoxy groups enhances its potential as a therapeutic agent and biochemical probe.
Eigenschaften
CAS-Nummer |
150450-08-1 |
|---|---|
Molekularformel |
C18H18ClN3O3 |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
N-[(3-chlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H18ClN3O3/c1-23-14-8-13-15(17(25-3)16(14)24-2)21-10-22-18(13)20-9-11-5-4-6-12(19)7-11/h4-8,10H,9H2,1-3H3,(H,20,21,22) |
InChI-Schlüssel |
ZUPSCXYTJZQJRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)
![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)
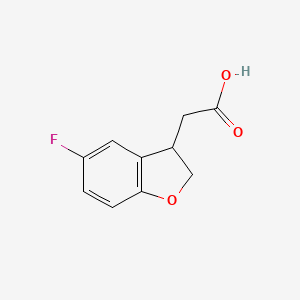

![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)
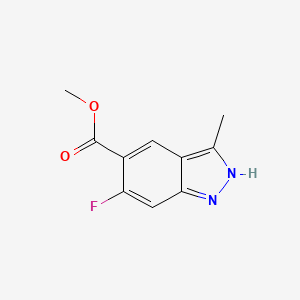
![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)
